

Dermal Absorption of Decamethylcyclopentasiloxane (D5) vs. Linear Siloxanes: A Comparative Analysis

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Compound of Interest

Compound Name: Decamethylcyclopentasiloxane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dermal absorption characteristics of **Decamethylcyclopentasiloxane** (D5), a cyclic siloxane, and various linear siloxanes. The information presented is supported by experimental data to aid in formulation development and safety assessment. Siloxanes, both cyclic and linear, are widely used in cosmetics and personal care products due to their desirable properties such as emolliency, wash-off resistance, and enhancement of sun protection factor (SPF).^{[1][2][3][4]}

Executive Summary

Experimental studies consistently demonstrate that dermal absorption of D5 is significantly lower than that of shorter-chain linear siloxanes and even other cyclic siloxanes like Octamethylcyclotetrasiloxane (D4). The primary reason for this low absorption is the high volatility of D5, with a substantial portion of the applied dose evaporating from the skin surface before it can penetrate the stratum corneum.^{[5][6]} While some penetration and accumulation in the skin layers occur, systemic absorption of D5 is minimal. Linear siloxanes, particularly those with lower molecular weights, exhibit varying degrees of dermal absorption.

Comparative Dermal Absorption Data

The following tables summarize quantitative data from in vitro and in vivo studies on the dermal absorption of D5 and other siloxanes.

Table 1: In Vitro Dermal Absorption of Cyclic Siloxanes in Human Skin

Compound	Application	Percent of Applied Dose Absorbed	Cumulative Penetration (µg/cm²/24h)	Reference
D5	Neat	0.04%	0.1	[6][7]
D5	Formulated (Antiperspirant)	0.022%	0.3	[6][8]
D4	Neat	0.5%	1.1	[5][6]
D4	Formulated (Antiperspirant)	Not Specified	0.8	[9]

Table 2: In Vivo Dermal Absorption of D5 in Humans

Compound	Percent of Applied Dose Absorbed (Systemic Circulation)	Key Findings	Reference
D5	~0.05%	Maximum concentration in exhaled air reached at or before 1 hour post-application. Over 83% of the systemically absorbed dose was eliminated via exhalation within 24 hours.	[10]

Table 3: Distribution of Cyclic Siloxanes in Human Skin Layers (Ex Vivo, µg/cm²/24h)

Skin Layer	D4	D5	D6	Reference
Stratum Corneum	27.5	63.9	67.2	[5] [9]
Epidermis	6.9	29.9	10.7	[5] [9]
Dermis	5.1	13.9	5.3	[5] [9]

D6 (Dodecamethylcyclohexasiloxane) is another common cyclic siloxane.

Experimental Protocols

The data presented above were primarily generated using in vitro and in vivo dermal absorption studies. Below are detailed methodologies for these key experiments.

In Vitro Dermal Absorption (OECD TG 428)

This method is widely accepted for assessing the percutaneous absorption of chemicals.[\[11\]](#)
[\[12\]](#)

- **Test System:** Excised human or porcine skin is mounted in a diffusion cell (e.g., Franz cell), separating a donor chamber from a receptor chamber.[\[11\]](#) The stratum corneum faces the donor chamber.
- **Test Substance Application:** A known quantity of the test substance (e.g., ¹⁴C-labeled D5), either neat or in a specific formulation, is applied to the surface of the skin.
- **Exposure Period:** The exposure typically lasts for 24 hours.
- **Sample Collection:** The receptor fluid is collected at various time points to measure the amount of the substance that has permeated through the skin. At the end of the study, the skin is sectioned into the stratum corneum, epidermis, and dermis to determine the amount of substance retained in each layer.
- **Analysis:** The amount of the test substance in the receptor fluid and skin layers is quantified, often using techniques like liquid scintillation counting for radiolabeled compounds or gas chromatography-mass spectrometry (GC-MS).[\[13\]](#)

- **Data Expression:** Results are typically expressed as the percentage of the applied dose that is absorbed (permeated into the receptor fluid) and the cumulative amount of substance that has permeated per unit area of skin over time (e.g., $\mu\text{g}/\text{cm}^2$).

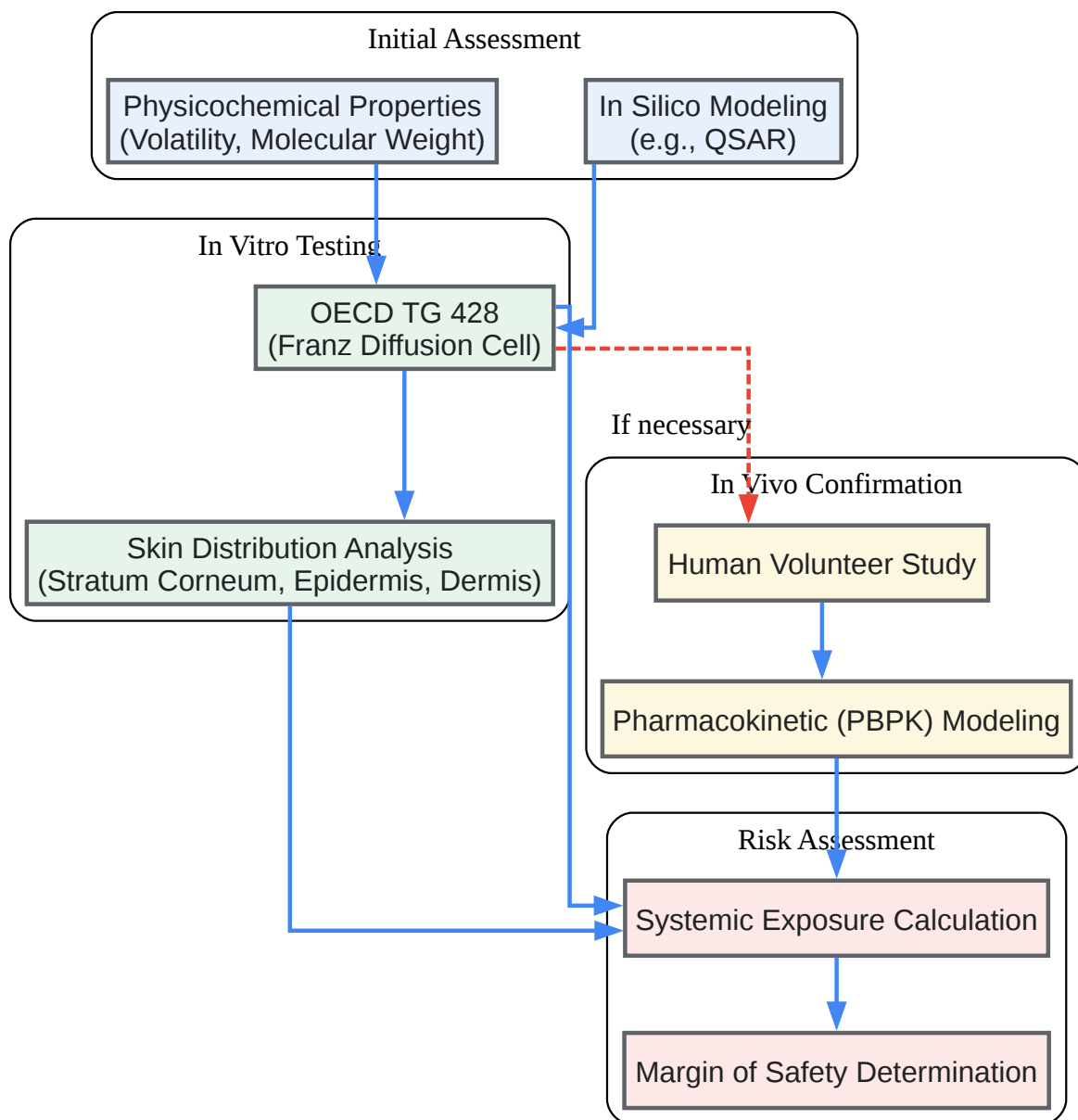
In Vivo Dermal Absorption

In vivo studies in human volunteers provide a more physiologically relevant measure of dermal absorption.

- **Test Subjects:** Human volunteers are recruited for the study.
- **Test Substance Application:** A defined amount of the test substance is applied to a specific area of the skin, such as the axilla, which is a common site of application for products containing siloxanes.[6]
- **Sample Collection:** Blood and exhaled air samples are collected at predetermined intervals to measure the concentration of the absorbed substance.
- **Pharmacokinetic Modeling:** The data from blood and exhaled air are used to develop physiologically based pharmacokinetic (PBPK) models.[10] These models help to estimate the total amount of the substance that has been absorbed into the systemic circulation.
- **Key Parameters:** The model considers factors such as volatilization from the skin surface, diffusion into and out of the skin, uptake into the blood, and elimination from the body.[10]

Logical Workflow for Dermal Absorption Assessment

The following diagram illustrates the typical workflow for assessing the dermal absorption of a substance like a siloxane.



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Caption: Workflow for Dermal Absorption Assessment.

Signaling Pathways

Currently, there is limited information in the reviewed literature detailing specific signaling pathways directly activated by the dermal absorption of D5 or linear siloxanes. The primary focus of existing research has been on the toxicokinetics, particularly the quantification of absorption, distribution, and elimination.[5]

Conclusion

The available experimental data consistently indicate that **Decamethylcyclopentasiloxane** (D5) has a very low potential for dermal absorption, primarily due to its high volatility.[5][6] In contrast, the dermal absorption of linear siloxanes can be more significant, particularly for those with lower molecular weights. For formulators and safety assessors, this means that D5 can be considered to have a wider margin of safety in terms of systemic exposure following dermal application compared to some linear siloxanes. However, the potential for accumulation in the upper layers of the skin should still be considered in the overall risk assessment of cosmetic and personal care products.[5][9]

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